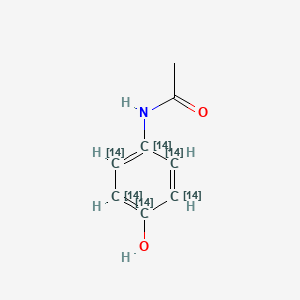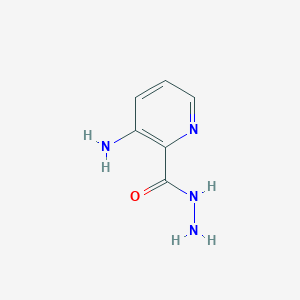
3-Aminopyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyridine-2-carbohydrazide is a nitrogen-containing heterocyclic compound derived from pyridine. It is known for its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. The compound’s structure features an amino group at the third position and a carbohydrazide group at the second position of the pyridine ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-carbohydrazide typically involves the reaction of 3-aminopyridine with hydrazine derivatives. One common method includes the condensation of 3-aminopyridine with ethyl 3-bromo-2-oxo propanoate, followed by the reaction with hydrazine hydrate to yield the desired carbohydrazide derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, oxo compounds, and amine derivatives, which are valuable intermediates in further synthetic applications .
Applications De Recherche Scientifique
3-Aminopyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Mécanisme D'action
The mechanism of action of 3-Aminopyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and cell proliferation. Molecular docking studies have identified key residues, such as Lys627 and Asp836, that interact with the active compound, contributing to its antiproliferative effects .
Comparaison Avec Des Composés Similaires
2-Aminopyridine: Another aminopyridine derivative with similar applications but differing in the position of the amino group.
4-Aminopyridine: Known for its use in treating neurological disorders, it differs in the position of the amino group.
Pyridine-2-carbohydrazide: Similar in structure but lacks the amino group at the third position.
Uniqueness: 3-Aminopyridine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form Schiff bases and coordinate with metal ions makes it a versatile ligand in coordination chemistry .
Propriétés
Numéro CAS |
3303-28-4 |
|---|---|
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-aminopyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,7-8H2,(H,10,11) |
Clé InChI |
LSJIEYHLDAINEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


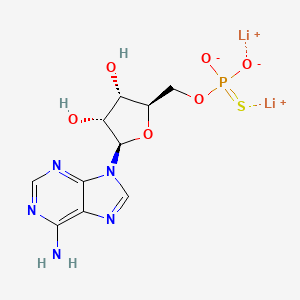
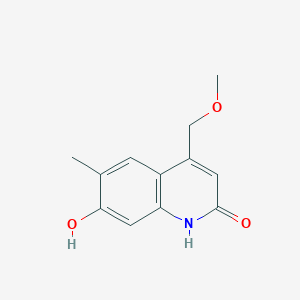
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
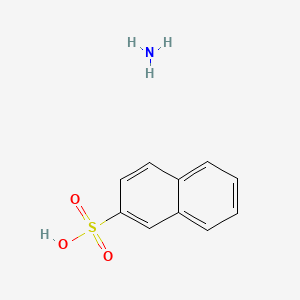


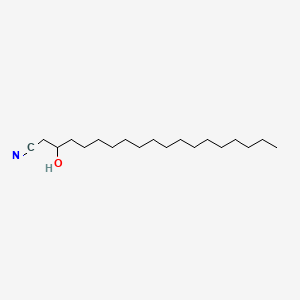
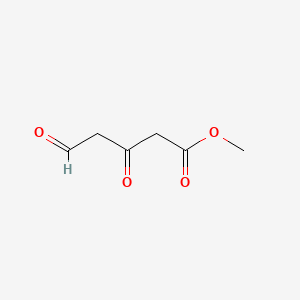
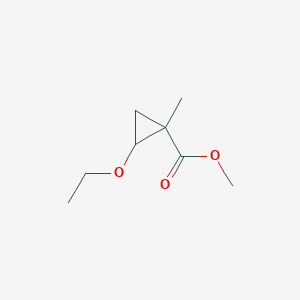
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
